molecular formula C21H28O6 B14802460 2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid

2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid

Cat. No.: B14802460
M. Wt: 376.4 g/mol
InChI Key: GUSVXFPRNUPMFZ-VDRLAQNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha-Hydroxy-Prednisolone is a synthetic glucocorticoid and a metabolite of prednisolone. It is known for its anti-inflammatory properties and is used in various medical applications. The compound’s molecular formula is C21H28O6, and it has a molecular weight of 376.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 16alpha-Hydroxy-Prednisolone involves multiple steps. One method starts with prednisolone as the raw material. The process includes dehydration to form a double-bond compound, followed by oxidation using aqueous hydrogen peroxide. The final product is obtained through hydrolysis .

Industrial Production Methods: Another method involves the use of 16,17,21-trihydroxy pregna-1,4,9(11)-triene-3,20-diketone-21-acetic ester as the starting material. This compound undergoes halogenation, dehalogenation, and hydrolysis to yield 16alpha-Hydroxy-Prednisolone .

Chemical Reactions Analysis

Types of Reactions: 16alpha-Hydroxy-Prednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    16alpha-Hydroxy-Prednisolone: The primary product formed through these reactions.

    By-products: Depending on the reaction conditions, various by-products may be formed, which require purification.

Scientific Research Applications

16alpha-Hydroxy-Prednisolone has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(22)7-11(19)3-4-13-14-8-16(24)21(27,10-17(25)26)20(14,2)9-15(23)18(13)19/h5-7,13-16,18,23-24,27H,3-4,8-10H2,1-2H3,(H,25,26)/t13?,14?,15?,16?,18?,19-,20-,21+/m0/s1

InChI Key

GUSVXFPRNUPMFZ-VDRLAQNSSA-N

Isomeric SMILES

C[C@]12CC(C3C(C1CC([C@@]2(CC(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(CC(=O)O)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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